molecular formula C19H17ClO4 B2643844 Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-39-9

Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2643844
CAS RN: 300674-39-9
M. Wt: 344.79
InChI Key: VVPSWCJSKXYLTK-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring. They are used in various applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzofuran core, with a methoxy group attached to the 5-position of the benzofuran, a methyl group at the 2-position, and an ethyl carboxylate group at the 3-position. The benzofuran is also substituted with a 4-chlorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often have properties such as being solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate and its derivatives are often synthesized for various chemical studies and applications. For instance, efficient synthesis methods have been developed for β-amyloid aggregation inhibitors, highlighting the potential therapeutic applications of similar compounds in treating conditions like Alzheimer's disease (Choi, Seo, Son, & Kang, 2003). Additionally, research into the reactivity of such compounds towards different chemical reagents has led to the creation of novel thiophene and benzothiophene derivatives with potential anti-proliferative activity, suggesting applications in cancer research (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Potential Therapeutic Applications

Compounds structurally related to Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate have been explored for their biological activities. For example, benzofuran derivatives have been studied for their in vitro anti-HIV-1 and HIV-2 activities, indicating the potential for these compounds to contribute to antiviral therapies (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).

Material Science and Catalysis

The versatility of Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate derivatives extends to material science and catalysis. Research has shown that these compounds can be utilized in the production of biobased terephthalic acid precursors, contributing to the development of sustainable materials and processes (Pacheco, Labinger, Sessions, & Davis, 2015).

Future Directions

The future directions for this compound would depend on its specific applications. Similar compounds are often used in the synthesis of pharmaceuticals and agrochemicals, suggesting potential areas of future research .

properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO4/c1-3-22-19(21)18-12(2)24-17-9-8-15(10-16(17)18)23-11-13-4-6-14(20)7-5-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPSWCJSKXYLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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